molecular formula C6H15ClO2Si B101277 3-Chloropropylmethyldimethoxysilane CAS No. 18171-19-2

3-Chloropropylmethyldimethoxysilane

Cat. No. B101277
CAS RN: 18171-19-2
M. Wt: 182.72 g/mol
InChI Key: KNTKCYKJRSMRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropropylmethyldimethoxysilane, also known as (3-Chloropropyl)dimethoxymethylsilane, is an organosilicon compound with the chemical formula C6H15ClO2Si . It is a colorless to yellowish liquid with a pungent odor, soluble in organic solvents such as ethanol and acetone .


Molecular Structure Analysis

The molecular structure of 3-Chloropropylmethyldimethoxysilane consists of a silicon atom bonded to a methyl group, a 3-chloropropyl group, and two methoxy groups . The molecular weight is 182.72 .


Physical And Chemical Properties Analysis

3-Chloropropylmethyldimethoxysilane is a clear liquid with a density of 1.019 g/mL at 25 °C . It has a boiling point of 70 °C . It is soluble in water at a concentration of 370-1000000mg/L at 20℃ . It has a refractive index of 1.426 .

Scientific Research Applications

Fabric Treatment in Textile Industry

CPMDS is utilized in the textile industry to produce fabric treatment agents. These agents can soften fabrics , enhance fabric elasticity, prevent fabric yellowing, and improve dyeing properties . By modifying the surface of the fibers, CPMDS can create a protective layer that enhances the fabric’s overall performance and longevity.

Silane Coupling Agent

As a silane coupling agent, CPMDS can improve the adhesion, compatibility, and durability of various materials and coatings . It contains a chloro group and two methoxy groups attached to a silicon atom, which can react with different substrates to form strong bonds. This application is crucial in enhancing the structural integrity of composites and improving the efficacy of coatings.

Safety And Hazards

3-Chloropropylmethyldimethoxysilane is flammable and may cause eye irritation . It has a flash point of 168°F . Proper safety measures should be taken while handling this chemical, including the use of appropriate personal protective equipment .

Future Directions

While specific future directions for 3-Chloropropylmethyldimethoxysilane are not mentioned in the available resources, organosilicon compounds are of significant interest in various fields, including materials science, pharmaceuticals, and chemical synthesis. They are often used as intermediates in the synthesis of more complex molecules .

properties

IUPAC Name

3-chloropropyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTKCYKJRSMRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939463
Record name (3-Chloropropyl)(dimethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS]
Record name Silane, (3-chloropropyl)dimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chloropropylmethyldimethoxysilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11035
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Chloropropylmethyldimethoxysilane

CAS RN

18171-19-2
Record name (3-Chloropropyl)dimethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (3-chloropropyl)dimethoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (3-chloropropyl)dimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Chloropropyl)(dimethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)dimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

306 mg Of allyl chloride, 530 mol of dimethyldimethoxysilane, and 77 mg of toluene were placed in a glass reaction tube and 0.01 ml of acetic acid was added to this mixture. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 40%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
solvent
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

306 mg of allyl chloride, 530 mol of dimethyldiethoxysilane, and 77 mg of toluene were placed in a glass reaction tube. Then, 0.005 mol of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 wt %) was added to this mixture. The reaction tube was sealed and heated for 2 hours in an oil bath at 50° C. When the contents were analyzed by GC-MS following cooling, the conversion rate of allyl chloride was 100% and γ-chloropropylmethyldimethoxysilane was produced at a yield of 19.7%.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
530 mol
Type
reactant
Reaction Step One
Quantity
77 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloropropylmethyldimethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloropropylmethyldimethoxysilane
Reactant of Route 3
Reactant of Route 3
3-Chloropropylmethyldimethoxysilane
Reactant of Route 4
Reactant of Route 4
3-Chloropropylmethyldimethoxysilane
Reactant of Route 5
Reactant of Route 5
3-Chloropropylmethyldimethoxysilane
Reactant of Route 6
3-Chloropropylmethyldimethoxysilane

Citations

For This Compound
42
Citations
Z Tang, Y Li, YJ Zhang, P Jiang - Polymer degradation and stability, 2012 - Elsevier
… flame retardant (FR), oligomeric siloxane containing triphenylphosphonium phosphate (SiPP), has been synthesized from triphenylphosphine and 3-chloropropylmethyldimethoxysilane …
Number of citations: 46 www.sciencedirect.com
S Gallagher - Journal of Polymer Science Part A: Polymer …, 2003 - Wiley Online Library
… The reaction of 3-chloropropylmethyldimethoxysilane with trimethylphosphite or triethylphosphite produces several new monomers containing pendant phosphonate groups. …
Number of citations: 19 onlinelibrary.wiley.com
PGEZA ELEKTROKROMNE - Materiali in tehnologije, 2011 - mit.imt.si
… The time-dependent stability of the conductivity was achieved with the addition of 3-chloropropylmethyldimethoxysilane. The best response was achieved for electrochromic devices …
Number of citations: 13 mit.imt.si
T Hori, KB Sharpless - The Journal of Organic Chemistry, 1978 - ACS Publications
… —1, 4420-74-0; 2, 31001-77-1; 5, 2530-87-2; 6, 35112-74-4; 1-dodecanethiol, 112-55-0; dodecyl chloride, 112-52-7; dodecyl disulfide, 2757-37-1; 3-chloropropylmethyldimethoxysilane…
Number of citations: 309 pubs.acs.org
FM Weiss, FB Madsen, T Töpper, B Osmani, V Leung… - Materials & Design, 2016 - Elsevier
… from commercially available starting materials through the tris(pentafluorophenyl)borane-catalysed Piers-Rubinsztajn condensation reaction of 3-chloropropylmethyldimethoxysilane …
Number of citations: 16 www.sciencedirect.com
MP Cipolla, GL De Gregorio, R Grisorio… - Journal of Power …, 2017 - Elsevier
… The commercially available 3-chloropropylmethyldimethoxysilane (ClPrDMOMeSi), was firstly converted into the corresponding iodide-derivative (IPrDMOMeSi) upon reaction with …
Number of citations: 13 www.sciencedirect.com
FB Madsen, L Yu, AE Daugaard, S Hvilsted, AL Skov - Polymer, 2014 - Elsevier
… were prepared from commercially available starting materials through the tris(pentafluorophenyl)borane-catalysed Piers–Rubinsztajn reaction of 3-chloropropylmethyldimethoxysilane …
Number of citations: 125 www.sciencedirect.com
FB Madsen, L Yu, AE Daugaard, S Hvilsted, AL Skov - Rsc Advances, 2015 - pubs.rsc.org
… The copolymers were prepared through the tris(pentafluorophenyl)borane-catalysed Piers–Rubinsztajn reaction of 3-chloropropylmethyldimethoxysilane and hydride-terminated …
Number of citations: 93 pubs.rsc.org
AC Noguer, R Latipov, FB Madsen… - Progress in Organic …, 2018 - Elsevier
… Therefore, 3-chloropropylmethyldimethoxysilane was … dimethylsiloxane and 3-chloropropylmethyldimethoxysilane units). … methoxy groups from 3-chloropropylmethyldimethoxysilane, as …
Number of citations: 12 www.sciencedirect.com
F Han, Y Liu, Y Gao, Y Liang, Y Zhou… - Journal of Surfactants …, 2014 - Wiley Online Library
… First, 81.1 g (0.5 mol) of hexamethyldisiloxane, 18.3 g (0.1 mol) of 3-chloropropylmethyldimethoxysilane and 14.7 g (0.15 mol) of concentrated sulfuric acid were placed in a 500-mL …
Number of citations: 8 aocs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.